Doxercalciferol-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease, both those undergoing dialysis and those in the pre-dialysis stages . This compound undergoes metabolic activation in the body to form 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxercalciferol-D3 is synthesized through a multi-step process starting from ergosterol, a sterol found in fungi. The synthesis involves the following key steps:
Hydroxylation: Ergosterol is hydroxylated to form 1α-hydroxyergosterol.
Oxidation: The hydroxylated product undergoes oxidation to form 1α,25-dihydroxyergosterol.
Purification: The final product is purified through various chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Doxercalciferol-D3 undergoes several types of chemical reactions, including:
Hydroxylation: Conversion to its active form, 1α,25-dihydroxyvitamin D2, through hydroxylation in the liver.
Oxidation: Further oxidation can occur, leading to various metabolites.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes in the liver.
Oxidation: Typically involves mild oxidizing agents under controlled conditions.
Major Products Formed:
1α,25-dihydroxyvitamin D2: The primary active metabolite.
Other Metabolites: Various hydroxylated and oxidized forms.
Scientific Research Applications
Doxercalciferol-D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and metabolism of vitamin D analogs.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Primarily used in the treatment of secondary hyperparathyroidism in chronic kidney disease patients. .
Industry: Utilized in the pharmaceutical industry for the development of vitamin D-related therapies.
Mechanism of Action
Doxercalciferol-D3 exerts its effects by regulating blood calcium levels. The active form, 1α,25-dihydroxyvitamin D2, binds to the vitamin D receptor, which then interacts with the retinoid X receptor to form a heterodimer. This complex binds to vitamin D response elements in the DNA, modulating the expression of genes involved in calcium and phosphate homeostasis . The primary molecular targets include the intestines, kidneys, and bones, where it enhances calcium absorption, reabsorption, and mobilization, respectively .
Comparison with Similar Compounds
- Alfacalcidol
- Calcitriol
- Paricalcitol
- Maxacalcitol
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-ZKEOFIQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-32-2 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.